molecular formula C14H21NO3 B1274167 1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS No. 83763-31-9

1-Benzyl-4,4-dimethoxypiperidin-3-ol

Cat. No.: B1274167
CAS No.: 83763-31-9
M. Wt: 251.32 g/mol
InChI Key: ANEFKQJYRFOSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol It is a piperidine derivative characterized by the presence of benzyl and dimethoxy groups attached to the piperidine ring

Scientific Research Applications

1-Benzyl-4,4-dimethoxypiperidin-3-ol has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-dimethoxypiperidin-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of N-benzyl-4-piperidone with sodium methoxide in methanol . The reaction proceeds under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:

N-benzyl-4-piperidone+2 NaOCH3This compound\text{N-benzyl-4-piperidone} + \text{2 NaOCH}_3 \rightarrow \text{this compound} N-benzyl-4-piperidone+2 NaOCH3​→this compound

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-dimethoxypiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce various alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-dimethoxypiperidin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, which has implications in both medical and cosmetic applications.

Comparison with Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the methoxy groups.

    1-Benzyl-4-hydroxypiperidine: Similar to 1-Benzyl-4,4-dimethoxypiperidin-3-ol but with a hydroxyl group instead of methoxy groups.

    1-Benzyl-4,4-dimethoxypiperidine: Lacks the hydroxyl group present in this compound.

Uniqueness: this compound is unique due to the presence of both benzyl and dimethoxy groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-4,4-dimethoxypiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEFKQJYRFOSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003805
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83763-31-9
Record name 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83763-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4,4-dimethoxypiperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Phenylmethyl-4-piperidone (18.92g, 100 mmol) in 40 ml of methanol was added slowly over a period of 15 minutes to a solution of potassium hydroxide (16.83g, 100 mmol) in 150 ml of methanol at 0° C. Iodobenzene diacetate (35.43 g, 110 mmol) was then added to the mixture in portions over a period of thirty minutes. The reaction mixture was stirred at room temperature overnight. The mixture was then concentrated under vacuum to remove the excess of methanol and the crude residue was diluted with a mixture of water (500 ml) and dichloromethane (300 ml). The dichloromethane layer was separated and the aqueous phase was again extracted with 150ml of dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated under vacuum. The crude residue was dissolved in 100 ml of hexane and crystallized. The solid was washed with 30ml of hexane to yield the intermediate 1-phenylmethyl-3-hydroxy-4,4-dimethoxypiperidine (3b, 6.48 g, 25.8%).
Quantity
18.92 g
Type
reactant
Reaction Step One
Quantity
16.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
35.43 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.